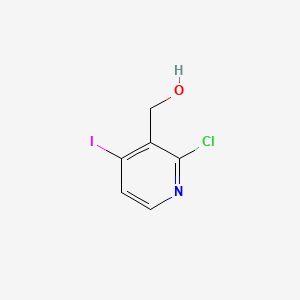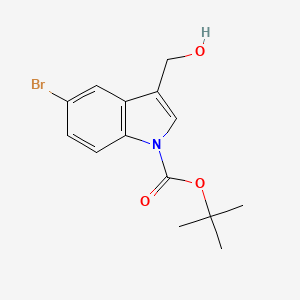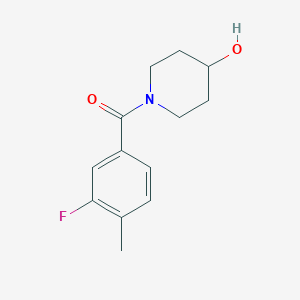
2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Descripción general
Descripción
2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO6S and its molecular weight is 309.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heparanase Inhibition and Anti-angiogenic Effects
A novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids has been described as inhibitors of the enzyme heparanase, an endo-β-glucuronidase involved in the degradation of the extracellular matrix. This class, including derivatives such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, has shown potent heparanase inhibitory activity (IC50 200-500 nM) with high selectivity over human β-glucuronidase. These compounds also exhibit anti-angiogenic effects, suggesting potential for therapeutic applications in cancer treatment and metastasis prevention (Courtney et al., 2004).
Synthesis and Characterization of Organotin(IV) Carboxylates
The synthesis and characterization of organotin(IV) carboxylates involving derivatives of 1,3-dioxo-1,3-dihydro-isoindol-2-yl acids, such as 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-isophthalic acid, have been explored. These compounds form part of supramolecular structures consisting of 1D molecular chains built up by intermolecular C–H···O hydrogen bonds. Their thermal stabilities were investigated, contributing to the field of coordination chemistry and potentially offering applications in material science (Liu et al., 2011).
Antimicrobial and Antifungal Agents
Research into combining different pharmacophore components has led to the synthesis of new biologically active substances, including derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl carboxylic acids. These compounds have been evaluated for antimicrobial and antifungal properties, revealing activity against specific bacterial strains such as E. faecalis. This suggests potential applications in the development of new antimicrobial agents (Martynenko et al., 2016).
Supramolecular Chemistry and Drug Design
The study of molecular interactions and weak forces in the structure of compounds like 5-[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester has provided insights into the role of non-covalent/aromatic interactions in biological and chemical systems. These studies contribute to the fields of supramolecular chemistry and drug design, particularly in understanding how these interactions can be harnessed for the development of new pharmaceutical compounds (Tewari et al., 2009).
Propiedades
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c15-11-9-2-1-7(13(17)18)5-10(9)12(16)14(11)8-3-4-21(19,20)6-8/h1-2,5,8H,3-4,6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABZZPAAVQPBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



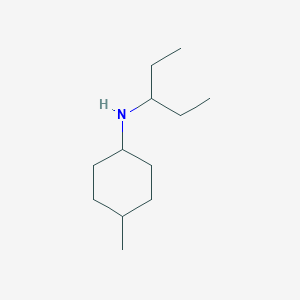
![3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1462436.png)
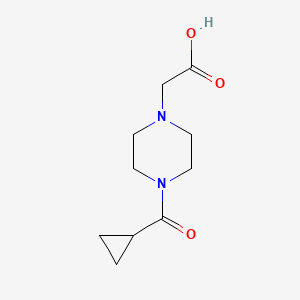
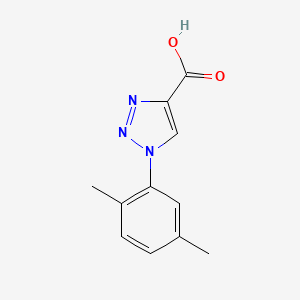
![N-[2-(3-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B1462442.png)

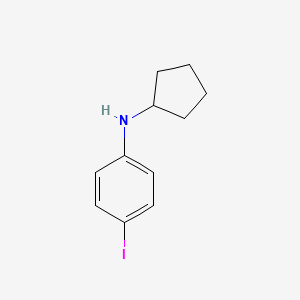

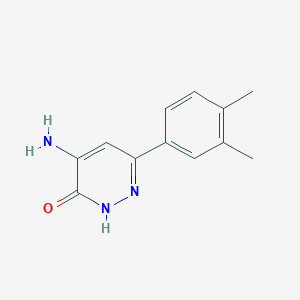
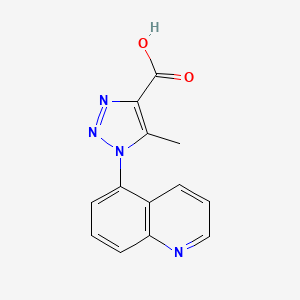
![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B1462453.png)
